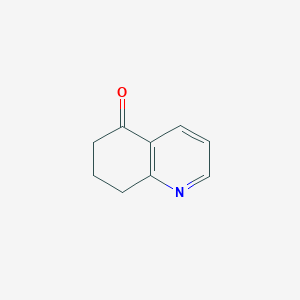

7,8-Dihydroquinolin-5(6H)-one

Description

Propriétés

IUPAC Name |

7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHBKPWMEXGLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201567 | |

| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53400-41-2 | |

| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Four-Component Condensation

The four-component reaction involving dimedon, α-ionone, ammonium acetate, and benzaldehyde derivatives represents a robust approach for synthesizing 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives. This method proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization steps, achieving yields of 72–84% under reflux conditions in isopropanol. The use of CeCl₃·7H₂O-NaI as a dual catalyst system enhances reaction efficiency by stabilizing intermediates and facilitating proton transfer.

Table 1: Representative Yields from Four-Component Synthesis

| Derivative | R Group | Yield (%) |

|---|---|---|

| 5a | 4-Fluorophenyl | 88 |

| 5b | 4-Chlorophenyl | 85 |

| 5c | 3-Pyridyl | 71 |

Structural characterization via ¹H NMR confirms regioselectivity, with aromatic protons resonating at δ 8.31 ppm (pyridine) and methylene groups at δ 2.22–3.20 ppm.

Baylis-Hillman Adduct Cyclization

DBU-Mediated Isomerization

Early methods employed Baylis-Hillman adducts derived from acrylates and aryl aldehydes, cyclized with 3-aminocyclohex-2-enone in n-BuOH. However, this approach suffered from isomerization issues, requiring DBU (1,8-diazabicycloundec-7-ene) to drive the reaction toward the desired product. Yields remained suboptimal (45–55%) due to competing pathways.

Ammonium Acetate Optimization

A patent-pending improvement replaces DBU with ammonium acetate or 25% ammonia, enabling direct cyclization at 60–90°C. This eliminates isomer separation and improves atom economy, achieving 78–82% yields. The protocol involves refluxing Baylis-Hillman adducts with 3-aminocyclohex-2-enone in ethanol, followed by recrystallization in 95% industrial ethanol.

Enamine Cyclization with Vinamidinium Salts

Nucleophilic Substitution

3-Aminocyclohexenone reacts with 2-(hetero)aryl-vinamidinium salts under basic conditions to form the dihydroquinolinone core. This method, optimized with K₂CO₃ in DMF at 80°C, affords 70–75% yields. The vinamidinium salts act as electrophilic partners, enabling the introduction of diverse aryl and heteroaryl groups at position 2.

Table 2: Substrate Scope for Enamine Cyclization

| Vinamidinium Salt | Product Yield (%) |

|---|---|

| 2-Chlorophenyl | 75 |

| 2-Thienyl | 68 |

| 4-Pyridyl | 72 |

Oxidative Alkenylation Strategies

CAN/TEMPO-Catalyzed Reactions

A one-pot sequential synthesis leveraging ceric ammonium nitrate (CAN) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enables α-alkenylation of dihydroquinolinones. Starting from cyclohexane-1,3-dione and aryl aldehydes, the process involves dehydrogenation, cyclization, and oxidative coupling with alcohols, yielding 79–84% of alkenylated products.

Key Conditions :

-

Catalyst: CAN (10–20 mol %)

-

Oxidant: TEMPO (10–20 mol %)

-

Solvent: Choline chloride:PTSA (1:1) deep eutectic solvent

-

Temperature: 100°C

Microwave-Assisted Protocols

Proline-Catalyzed Synthesis

Microwave irradiation accelerates the reaction between cyclohexane-1,3-dione and aryl aldehydes in the presence of L-proline. This green chemistry approach reduces reaction times from 18 hours to 20 minutes, achieving 90–98% yields. The method’s efficiency stems from enhanced microwave dielectric heating, which lowers activation energy.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Analyse Des Réactions Chimiques

Types of Reactions

7,8-Dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with diverse substituents.

Applications De Recherche Scientifique

Antibacterial Activity

Overview

Recent studies have highlighted the antibacterial properties of 7,8-dihydroquinolin-5(6H)-one derivatives. Notably, a compound bearing a carbonitrile-substituted this compound side chain demonstrated remarkable inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus ATCC 29213, achieving minimum inhibitory concentrations (MICs) of less than 0.0625 μg/mL .

Case Study: QSAR Modeling

A quantitative structure-activity relationship (QSAR) study was conducted to predict the antibacterial activity of various derivatives. The models indicated that the synthesized compounds exhibited high accuracy in predicting their MIC values. The results are summarized in Table 1.

| Compound | 2D-QSAR Class | 3D-QSAR (pMIC) |

|---|---|---|

| 1 | Class-0 | 6.22 |

| 2 | Class-0 | 5.83 |

This demonstrates the potential of these derivatives as lead compounds for developing new antibacterial agents.

Antioxidant Activity

Synthesis and Evaluation

A novel series of this compound derivatives containing an ionone unit were synthesized via a one-pot four-component reaction involving dimedon, α-ionone, ammonium acetate, and benzaldehyde derivatives. These compounds were characterized using various spectroscopic techniques and evaluated for their antioxidant activities .

Results Summary

The synthesized derivatives showed promising antioxidant activity, which was quantitatively assessed using standard assays. The results indicated that certain derivatives had significantly higher antioxidant capacities compared to traditional antioxidants.

Anticancer Potential

Research Findings

Emerging research has indicated that some derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through facile methods have shown selective cytotoxicity towards cancer cells while sparing normal cells .

Experimental Data

Table 2 summarizes the cytotoxic effects of selected derivatives on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 10.5 |

| B | HeLa (Cervical) | 12.3 |

| C | A549 (Lung) | 9.8 |

These findings suggest a potential pathway for developing new anticancer therapies based on the structural modifications of this compound.

Mécanisme D'action

The mechanism of action of 7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also interact with enzymes and receptors, leading to the modulation of biochemical pathways involved in cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

7,8-Dihydroisoquinolin-5(6H)-one (CAS 21917-86-2)

- Structural Difference: The nitrogen atom is positioned at the isoquinoline site (position 2 vs. quinoline’s position 1), altering electronic distribution and steric accessibility.

- Applications : Primarily used as an intermediate in organic synthesis .

- Biological Relevance: Limited data on bioactivity, suggesting the quinoline scaffold’s nitrogen placement is critical for antibacterial efficacy .

Substituted 7,8-Dihydroquinolin-5(6H)-one Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., CN) : Enhance antibacterial activity. For example, a carbonitrile-substituted derivative (compound 1) showed MIC <0.0625 µg/mL against MRSA, outperforming biphenyl-substituted analogs (MIC = 1 µg/mL) .

Tetrahydroquinoline Derivatives

- Biological Impact: Saturation diminishes activity; e.g., tetrahydroquinoline-based pleuromutilins show lower efficacy than dihydroquinolinone derivatives .

Functionalized Dihydroquinolinones

- 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one: Synthesized via Morita–Baylis–Hillman acetates, this derivative introduces a hydroxyl group at position 2, enabling hydrogen bonding but with uncharacterized bioactivity .

- 7,8-Dihydroquinoline-2,5-diones: Dual ketone groups enhance electrophilicity, though synthetic yields (>80%) exceed those of mono-ketone analogs .

Key Insights :

- The dihydroquinolinone core’s partial saturation balances planarity and flexibility, optimizing ribosomal binding in antibacterial applications .

- QSAR models highlight the importance of side-chain electronegativity: 2D-QSAR underestimated compound 2’s MIC, while 3D-QSAR better predicted spatial requirements .

Activité Biologique

7,8-Dihydroquinolin-5(6H)-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Synthesis

This compound belongs to the class of heterocyclic compounds known as quinolinones. The synthesis of this compound can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of appropriate precursors under specific conditions. Recent studies have reported efficient synthetic routes that yield high purity and yield of this compound derivatives .

Biological Activities

The biological activities of this compound derivatives are extensive, with notable effects observed in the following areas:

Antitumor Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluated its activity against the K-562 chronic myeloid leukemia cell line and found significant cytotoxicity, suggesting potential as a lead compound in cancer therapy . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antibacterial Properties

Compounds derived from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives possess significant inhibitory effects on bacterial growth, making them candidates for further development as antibacterial agents .

Neuroprotective Effects

Research has also indicated potential neuroprotective properties of this compound. It has been suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Antioxidant Activity : The antioxidant properties may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage .

Case Studies

Recent case studies illustrate the efficacy of this compound derivatives:

- Cytotoxicity Study : A synthesized derivative exhibited IC50 values in the low micromolar range against K-562 cells, indicating potent cytotoxic activity. The study highlighted the selectivity towards cancer cells compared to normal cell lines .

- Antibacterial Testing : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. One derivative showed a minimum inhibitory concentration (MIC) below 10 µg/mL against both strains, demonstrating significant antibacterial properties .

Data Table: Summary of Biological Activities

Q & A

Q. What efficient synthetic routes exist for 7,8-Dihydroquinolin-5(6H)-one derivatives, and how are yields optimized?

Microwave-assisted synthesis using proline as a catalyst enables one-step preparation from cyclohexane-1,3-dione, achieving 98% yield. The protocol involves sequential Michael addition, cyclization, and aromatization under controlled irradiation (20 min), monitored by TLC. This method minimizes side reactions and improves scalability compared to traditional heating .

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

- 1H NMR : Pyridine protons appear at 8.49 ppm, while piperidine protons resonate at 7.80 ppm in CDCl₃.

- 13C NMR : Carbonyl (C=O) and olefinic (C=C(H)) carbons show distinct signals at 168.71 ppm and 164.31–140.17 ppm, respectively .

- HRMS : Used to verify molecular ions (e.g., [M+H]+ = 564.0118 for alkenylated derivatives) .

Q. What are the key intermediates in derivatizing this compound for functionalization?

Intermediate 3-methyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione serves as a scaffold for synthesizing hydroxy-substituted derivatives (e.g., 4-hydroxy-3-methyl variants) via controlled heating and functional group modifications .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence antibacterial activity?

Introducing a carbonitrile side chain (e.g., compound 1) enhances activity against MRSA (MIC < 0.0625 µg/mL), while biphenyl substituents (compound 2) reduce efficacy (MIC = 1 µg/mL). 2D/3D-QSAR models correlate steric and electronic properties with activity, guiding rational design .

Q. What catalytic mechanisms enable cyclization reactions in synthesizing this scaffold?

Yb(OTf)₃ catalyzes cyclization of N-silylenamine with 2-methylene-1,3-cyclohexanedione, forming this compound derivatives. The Lewis acid facilitates enamine activation and regioselective ring closure, enabling one-pot quinoline synthesis .

Q. How can data contradictions in biological activity between derivatives be resolved?

Discrepancies (e.g., compound 1 vs. 2 in MIC assays) are analyzed via molecular docking and QSAR validation. Compound 1’s smaller side chain reduces steric hindrance, improving target binding, whereas bulkier groups in compound 2 disrupt interactions .

Q. What role does this scaffold play in anticancer drug development?

6,7-Dihydro-5H-quinolin-8-one intermediates are used to synthesize thiosemicarbazones and tetrahydropyridoazepinones, which exhibit anticancer activity via topoisomerase inhibition or apoptosis induction. Purity (>98%) and stereochemical control are critical for efficacy .

Methodological Considerations

Q. What solvent systems enhance eco-friendly synthesis of fused derivatives?

Deep eutectic solvents (DES) promote alkenylation and cyclization in one-pot reactions, reducing waste. For example, DES-mediated synthesis of (E)-6-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives achieves high regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.